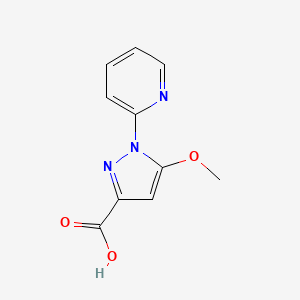

5-Methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H9N3O3 |

|---|---|

Molekulargewicht |

219.20 g/mol |

IUPAC-Name |

5-methoxy-1-pyridin-2-ylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H9N3O3/c1-16-9-6-7(10(14)15)12-13(9)8-4-2-3-5-11-8/h2-6H,1H3,(H,14,15) |

InChI-Schlüssel |

FGMAXTWAQJPXDZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=NN1C2=CC=CC=N2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die industrielle Herstellung dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um hochreine 5-Methoxy-1-(pyridin-2-yl)-1H-pyrazol-3-carbonsäure zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

5-Methoxy-1-(pyridin-2-yl)-1H-pyrazol-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Wasserstoffatome am Pyrazolring können durch verschiedene funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise eingesetzt.

Substitution: Elektrophile Substitutionsreaktionen können mit Reagenzien wie Halogenen (Cl2, Br2) oder Alkylierungsmitteln durchgeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 5-Hydroxy-1-(pyridin-2-yl)-1H-pyrazol-3-carbonsäure.

Reduktion: Bildung von 5-Methoxy-1-(pyridin-2-yl)-1H-pyrazol-3-methanol.

Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Methoxy-1-(pyridin-2-yl)-1H-pyrazol-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Pyridin- und Pyrazolringe können mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Beispielsweise kann die Verbindung bestimmte Enzyme inhibieren, indem sie an ihre aktiven Zentren bindet und so ihre katalytische Aktivität blockiert. Darüber hinaus kann die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen und π-π-Wechselwirkungen zu bilden, ihre Bindungsaffinität zu Zielproteinen erhöhen.

Wirkmechanismus

The mechanism of action of 5-Methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The pyridine and pyrazole rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions can enhance its binding affinity to target proteins.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 5

Methoxy vs. Methyl Groups

- 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 139297-51-1): Replacing the pyridin-2-yl group at N1 with methyl and retaining the methoxy group at position 5 reduces aromaticity and coordination capacity.

- ~2.8 for methoxy-substituted analogs) .

Methoxy vs. Methoxycarbonyl Groups

Substituent Variations at N1

Pyridin-2-yl vs. Methyl or Phenyl Groups

- 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 139297-51-1): The methyl group at N1 simplifies synthesis but eliminates metal-coordination sites, reducing utility in catalysis .

- 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 10199-57-2): The phenyl group enhances hydrophobicity (logP ~1.2) but may sterically hinder interactions in biological targets .

- 5-(4-Methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid: The quinolin-2-yl group increases aromatic surface area, enhancing binding to kinase ATP pockets but reducing solubility .

Regiochemical Variations

- ~5 mg/mL for 5-methoxy isomers) .

Table 1: Key Physicochemical Properties

Mechanistic and Functional Insights

- Coordination Chemistry : The pyridin-2-yl group in the target compound enables chelation to transition metals (e.g., Cu²⁺, Fe³⁺), a feature absent in methyl or phenyl-substituted analogs .

- Biological Activity: Quinolin-2-yl derivatives show enhanced kinase inhibition (IC50 ~50 nM vs. >1 µM for pyridin-2-yl analogs) due to extended π-system interactions .

- Derivatization Potential: Carboxylic acid at position 3 allows conversion to amides (e.g., TEMPO derivatives in ), improving bioavailability compared to ester-containing analogs .

Q & A

Q. What are the key synthetic strategies for 5-methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves multi-step routes:

- Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or diketones. Substituents (methoxy, pyridinyl) are introduced via nucleophilic substitution or coupling reactions.

- Functional group interconversion : Methoxy groups may be introduced via alkylation of hydroxyl precursors, while the pyridinyl moiety is often added through Suzuki-Miyaura cross-coupling .

- Carboxylic acid activation : Esters (e.g., methyl or ethyl) are hydrolyzed under acidic/basic conditions to yield the carboxylic acid . Key Considerations : Protect the carboxylic acid during reactive steps (e.g., using tert-butyl esters) to avoid side reactions .

Q. How can researchers characterize the purity and structure of this compound?

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and gradients of acetonitrile/water + 0.1% TFA. Purity >95% is achievable with optimized conditions .

- Spectroscopy :

- ¹H/¹³C NMR : Look for pyrazole ring protons (δ 6.5–8.5 ppm) and pyridinyl aromatic signals (δ 8.0–9.0 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) or methanol. Adjust pH with NaOH for aqueous solubility (carboxylate form) .

- Stability : Store at –20°C under inert atmosphere. Susceptible to decarboxylation at high temperatures (>100°C) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved for pyrazole derivatives?

- Case Study : Overlapping pyridinyl and pyrazole protons may obscure integration. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian) .

Q. What strategies optimize yield in large-scale synthesis?

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings improve efficiency. Use ligands like XPhos for sterically hindered substrates .

- Reaction Monitoring : In situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

- Workflow Example :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole formation | Hydrazine hydrate, EtOH, reflux | 65–75 |

| Methoxy introduction | CH₃I, K₂CO₃, DMF, 80°C | 80–85 |

| Carboxylic acid hydrolysis | 6M HCl, 100°C, 12h | 90–95 |

Q. How does the pyridinyl substituent influence biological activity?

- Mechanistic Insight : The pyridinyl group enhances π-π stacking with protein targets (e.g., kinases) and improves bioavailability via hydrogen bonding .

- Comparative Studies : Analogues lacking pyridinyl show reduced inhibition (IC₅₀ >10 μM vs. 1–5 μM for pyridinyl-containing derivatives) .

- Structural Modifications : Replace pyridinyl with thiophene or phenyl to study SAR (structure-activity relationships) .

Q. What are common pitfalls in analyzing carboxylate salts of this compound?

- Salt Forms : Sodium or potassium salts may form hydrates, altering solubility. Use Karl Fischer titration to quantify water content .

- Ion Suppression in MS : Carboxylates can suppress ionization. Derivatize with methyl chloroformate to improve sensitivity .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate?

- Recrystallization : Use solvents like ethanol/water to ensure polymorph purity.

- DSC Analysis : Differential scanning calorimetry confirms phase transitions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.